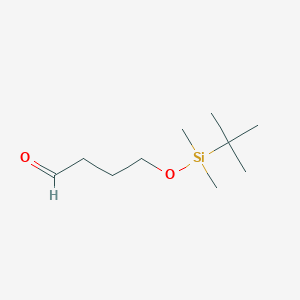

4-(Tert-butyldimethylsilyloxy)butanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHGFFVYNCRCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447234 | |

| Record name | 4-(tert-butyldimethylsilyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87184-81-4 | |

| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87184-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(tert-butyldimethylsilyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]butanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of 4-(Tert-butyldimethylsilyloxy)butanal

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-(tert-butyldimethylsilyloxy)butanal, a valuable bifunctional building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into a reliable and efficient two-step synthetic route commencing from the readily available precursor, 1,4-butanediol. This guide offers detailed, step-by-step experimental protocols for the selective monosilylation of 1,4-butanediol and the subsequent mild oxidation of the resulting alcohol to the target aldehyde using the Swern oxidation. The rationale behind experimental choices, reaction mechanisms, purification techniques, and comprehensive characterization data are presented to ensure scientific integrity and practical utility.

Introduction: The Versatile Synthon

This compound, with the CAS number 87184-81-4, is a molecule of significant interest in organic chemistry.[1] Its structure incorporates a terminal aldehyde and a sterically hindered silyl ether. This unique combination of functional groups makes it a highly versatile synthon. The aldehyde moiety serves as a reactive handle for a plethora of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and reductive aminations. Concurrently, the tert-butyldimethylsilyl (TBDMS) protecting group offers robust protection for the primary alcohol, which can be selectively deprotected under specific conditions, revealing a hydroxyl group for further synthetic transformations.

The strategic placement of these two functional groups allows for the sequential and controlled elaboration of molecular complexity, a cornerstone of modern synthetic chemistry. Its applications span the synthesis of complex natural products, active pharmaceutical ingredients, and other high-value organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87184-81-4 | [1] |

| Molecular Formula | C10H22O2Si | [1] |

| Molecular Weight | 202.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | Typically >95% | |

| Storage Temperature | Freezer (<0°C) |

Retrosynthetic Analysis and Synthetic Strategy

A logical and economically viable synthetic approach to this compound begins with a simple, commercially available starting material. A retrosynthetic analysis points towards 1,4-butanediol as an ideal precursor. The synthesis can be envisioned in two key steps:

-

Selective Monoprotection: The selective protection of one of the two primary hydroxyl groups of 1,4-butanediol as a TBDMS ether to yield 4-(tert-butyldimethylsilyloxy)-1-butanol.

-

Oxidation: The mild and selective oxidation of the remaining primary alcohol to the corresponding aldehyde.

This strategy is advantageous as it utilizes an inexpensive starting material and employs well-established, high-yielding reactions.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(tert-butyldimethylsilyloxy)-1-butanol

The selective monosilylation of a symmetric diol like 1,4-butanediol can be challenging due to the potential for the formation of the disilylated byproduct. However, by carefully controlling the stoichiometry of the silylating agent, a high yield of the desired mono-protected product can be achieved. The use of a slight excess of the diol can also favor monosilylation.

Reaction Scheme:

HO-(CH₂)₄-OH + TBDMSCl --(Imidazole, DMF)--> TBDMSO-(CH₂)₄-OH

Experimental Protocol:

-

To a stirred solution of 1,4-butanediol (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 equivalent) in anhydrous DMF to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(tert-butyldimethylsilyloxy)-1-butanol as a colorless oil.

Step 2: Synthesis of this compound via Swern Oxidation

The Swern oxidation is a highly effective method for the mild oxidation of primary alcohols to aldehydes, with the significant advantage of avoiding over-oxidation to the carboxylic acid. The reaction proceeds via an alkoxysulfonium ylide intermediate. It is crucial to maintain a low temperature during the initial stages of the reaction to prevent side reactions.

Reaction Scheme:

TBDMSO-(CH₂)₄-OH --(1. (COCl)₂, DMSO, CH₂Cl₂; 2. Et₃N)--> TBDMSO-(CH₂)₃-CHO

Experimental Protocol:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of 4-(tert-butyldimethylsilyloxy)-1-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

Accurate characterization of the intermediate and final product is essential to confirm their identity and purity. The following data for analogous compounds can be used as a reference.

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| 4-(tert-butyldimethylsilyloxy)-1-butanol | 3.65 (t, 2H), 3.60 (t, 2H), 1.65-1.55 (m, 4H), 0.89 (s, 9H), 0.05 (s, 6H) | 62.8, 62.5, 32.7, 29.8, 25.9, 18.3, -5.3 | 3350 (br, O-H), 2950, 2850 (C-H), 1255 (Si-C), 1090 (Si-O-C) |

| This compound | 9.77 (t, 1H), 3.65 (t, 2H), 2.45 (dt, 2H), 1.85 (quintet, 2H), 0.89 (s, 9H), 0.05 (s, 6H) | 202.7, 62.1, 43.8, 25.9, 21.8, 18.3, -5.3 | 2950, 2850 (C-H), 2720 (Aldehyde C-H), 1725 (C=O), 1255 (Si-C), 1095 (Si-O-C) |

Conclusion

This technical guide has outlined a robust and efficient synthesis of this compound from 1,4-butanediol. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for chemists engaged in organic synthesis. The strategic use of this bifunctional building block opens avenues for the streamlined construction of complex molecular architectures, underscoring its importance in modern drug discovery and materials science.

References

-

Stenutz, R. (n.d.). 4-(tert-butyldimethylsilyl)oxy-1-butanol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol. Retrieved from [Link]

Sources

A Spectroscopic Guide to 4-(Tert-butyldimethylsilyloxy)butanal: Structure Elucidation for the Research Scientist

Introduction: The Role of Silyl Ethers in Synthetic Chemistry

In the landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS) ether stands out as a robust and versatile protecting group for hydroxyl functionalities due to its steric bulk and predictable reactivity. Its introduction and cleavage are typically high-yielding and selective, making it a workhorse in modern synthetic chemistry. This guide provides an in-depth analysis of the spectroscopic data for 4-(Tert-butyldimethylsilyloxy)butanal, a key bifunctional intermediate possessing both a protected primary alcohol and a reactive aldehyde. Understanding the distinct spectroscopic signatures of this molecule is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure.

This document will serve as a technical resource for researchers, providing a detailed examination of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is grounded in a key synthesis reported in The Journal of Organic Chemistry, ensuring that the data presented is tied to established experimental outcomes[1].

Molecular Structure and Analysis Workflow

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the presence of all key structural motifs.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds, as it is an excellent solvent and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-known and do not typically interfere with signals from the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Acquisition: Spectra are acquired on a 300 MHz spectrometer. Standard acquisition parameters are used for both ¹H and proton-decoupled ¹³C NMR experiments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The integration of each signal confirms the number of protons, while the chemical shift and multiplicity reveal their electronic environment and neighboring protons, respectively.

Caption: ¹H assignments for this compound.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 9.76 | t | 1H | 1.5 | -CHO |

| b | 2.44 | td | 2H | 7.3, 1.5 | -CH₂-CHO |

| c | 1.86 | p | 2H | 6.8 | -CH₂-CH₂-CH₂- |

| d | 3.63 | t | 2H | 6.3 | -CH₂-O-Si |

| e | 0.88 | s | 9H | - | -Si-C(CH₃)₃ |

| f | 0.04 | s | 6H | - | -Si-(CH₃)₂ |

| Data sourced from Taillier et al., J. Org. Chem. 2005, 70, 2097-2108.[1] |

Interpretation Insights:

-

Aldehyde Proton (a): The signal at 9.76 ppm is highly deshielded and is characteristic of an aldehyde proton.[2] Its multiplicity as a triplet with a small coupling constant (J = 1.5 Hz) is due to coupling with the two adjacent protons on carbon 'b'.

-

Alpha-Methylene Protons (b): The protons at 2.44 ppm are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift. The triplet of doublets (td) multiplicity arises from coupling to the two protons on carbon 'c' (triplet, J = 7.3 Hz) and the single aldehyde proton (doublet, J = 1.5 Hz).

-

Beta-Methylene Protons (c): These protons at 1.86 ppm are in a standard aliphatic environment, showing a pentet (p) multiplicity due to coupling with the adjacent methylene groups 'b' and 'd'.

-

Silyloxy-Adjacent Protons (d): The protons at 3.63 ppm are deshielded due to the adjacent oxygen atom. The triplet multiplicity is a result of coupling to the protons on carbon 'c'.

-

TBDMS Group Protons (e, f): The large singlet at 0.88 ppm, integrating to 9 protons, is the classic signature of the tert-butyl group on the silicon atom. The singlet at 0.04 ppm, integrating to 6 protons, corresponds to the two methyl groups directly attached to the silicon. These upfield shifts are characteristic of protons on a silyl protecting group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 202.8 | CHO | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| 62.3 | -CH₂-O-Si | Carbon attached to the electronegative oxygen atom. |

| 43.8 | -CH₂-CHO | Alpha-carbon, influenced by the carbonyl group. |

| 24.9 | -CH₂-CH₂-CH₂- | Aliphatic carbon, least affected by functional groups. |

| 26.1 | -Si-C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

| 18.5 | -Si-C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| -5.1 | -Si-(CH₃)₂ | Methyl carbons attached to silicon, characteristically shifted upfield. |

| Data sourced from Taillier et al., J. Org. Chem. 2005, 70, 2097-2108.[1] |

Interpretation Insights:

-

Carbonyl Carbon: The signal at 202.8 ppm is unequivocally assigned to the aldehyde carbonyl carbon, which typically resonates in the 190-215 ppm range.[2]

-

TBDMS Carbons: The signals at 26.1, 18.5, and -5.1 ppm are definitive for the TBDMS group. The upfield shift to -5.1 ppm for the Si-methyl carbons is a hallmark of this protecting group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Method: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Analysis: The sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is taken first and automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955, 2929, 2857 | Strong | C-H (sp³) stretching |

| 2720 | Medium | C-H stretching (aldehyde) |

| 1727 | Strong | C=O stretching (aldehyde) |

| 1256 | Strong | Si-CH₃ bending |

| 1098 | Strong | C-O-Si stretching |

| 836, 777 | Strong | Si-C stretching |

| Data sourced from Taillier et al., J. Org. Chem. 2005, 70, 2097-2108.[1] |

Interpretation Insights:

-

The Carbonyl Stretch: The most diagnostic peak is the intense absorption at 1727 cm⁻¹. This frequency is characteristic of a saturated aliphatic aldehyde C=O stretch. Its presence is strong evidence for the aldehyde functionality.

-

Aldehyde C-H Stretch: A medium-intensity peak is observed at 2720 cm⁻¹. This absorption, often appearing as a shoulder to the right of the main sp³ C-H stretches, is a classic diagnostic band for the C-H bond of an aldehyde group.

-

Silyl Ether Vibrations: The strong bands at 1256 cm⁻¹ (Si-CH₃) and 1098 cm⁻¹ (C-O-Si) are definitive proof of the TBDMS ether group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, providing a detailed fragmentation pattern.

-

Analysis: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS), which also confirms the purity of the sample.

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 202 | [M]⁺, Molecular Ion |

| 187 | [M - CH₃]⁺ |

| 145 | [M - C₄H₉]⁺ or [M - 57]⁺ |

| Data sourced from Taillier et al., J. Org. Chem. 2005, 70, 2097-2108.[1] |

Interpretation Insights & Fragmentation Pathway: The mass spectrum confirms the molecular weight of 202.37 g/mol . A key fragmentation in silyl ethers is the loss of one of the bulky groups on the silicon atom.

-

[M - 15]⁺: The peak at m/z 187 corresponds to the loss of a methyl group (•CH₃) from the molecular ion.

-

[M - 57]⁺: The prominent peak at m/z 145 is highly characteristic of the TBDMS group. It represents the loss of a tert-butyl radical (•C(CH₃)₃) via alpha-cleavage, resulting in a stable, silicon-containing cation. This is often the base peak in the spectrum of TBDMS-protected compounds.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and silyl ether functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns of the TBDMS group. This comprehensive analysis serves as a reliable reference for scientists utilizing this versatile intermediate in their synthetic endeavors, ensuring confidence in the identity and purity of their materials.

References

-

Taillier, C.; Gille, B.; Bellosta, V.; Cossy, J. Synthetic Approaches and Total Synthesis of Natural Zoapatanol. The Journal of Organic Chemistry2005 , 70 (6), 2097–2108. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]

-

Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach; CRC Press, 1999. [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of 4-(Tert-butyldimethylsilyloxy)butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Tert-butyldimethylsilyloxy)butanal is a valuable bifunctional molecule utilized in the synthesis of complex organic structures, particularly in pharmaceutical development.[1][2] Its utility is intrinsically linked to its purity and stability, which are governed by its unique structural features: a reactive aldehyde and a sterically hindered silyl ether. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Introduction: A Molecule of Dual Functionality

This compound, with CAS number 87184-81-4, is a colorless to light yellow liquid that serves as a key intermediate in organic synthesis.[3] The molecule incorporates two key functional groups:

-

A Terminal Aldehyde: This group is highly reactive and participates in a wide array of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and reductive aminations.

-

A Tert-butyldimethylsilyl (TBDMS) Ether: This bulky protecting group shields a primary alcohol, offering robust stability under many synthetic conditions while allowing for selective deprotection when required.[4]

The strategic placement of these groups makes it a desirable building block for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2] However, the very reactivity that makes the aldehyde group synthetically useful also renders the molecule susceptible to degradation.

Chemical Stability and Potential Degradation Pathways

The primary stability concerns for this compound revolve around the aldehyde functionality and the silyl ether linkage. Understanding these potential degradation pathways is crucial for maintaining the compound's purity.

Aldehyde-Mediated Degradation

Aldehydes are prone to several degradation pathways, primarily oxidation and polymerization.

-

Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde to the corresponding carboxylic acid, 4-(tert-butyldimethylsilyloxy)butanoic acid. This process can be accelerated by light and trace metal impurities. To mitigate this, some commercial formulations include antioxidants like butylated hydroxytoluene (BHT).[5]

-

Aldol Condensation/Polymerization: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions (aldol reactions), leading to the formation of dimers, trimers, and eventually polymers. This is a common decomposition pathway for many aldehydes and can be initiated by moisture or impurities on the surface of storage containers.

Silyl Ether Instability

The TBDMS ether is generally stable but can be cleaved under certain conditions.

-

Hydrolysis: The silicon-oxygen bond is susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions, which would yield 1,4-butanediol and tert-butyldimethylsilanol.[6][7] While the TBDMS group is significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) ethers, prolonged exposure to moisture should be avoided.[8]

-

Fluoride-Mediated Cleavage: Silyl ethers are particularly sensitive to fluoride ions, which readily effect their cleavage.[6][8] Therefore, contact with fluoride sources, such as tetrabutylammonium fluoride (TBAF), must be strictly avoided during storage.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, stringent storage and handling procedures are imperative. The following recommendations are based on supplier data sheets and general principles of handling sensitive organic compounds.[3][5][9]

Core Storage Conditions

A summary of the recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C.[9] | Reduces the rate of potential degradation reactions, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][9] | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place.[10] | Minimizes hydrolysis of the silyl ether and prevents moisture-catalyzed aldol reactions. |

| Light | Store in an amber vial or in a dark location. | Protects the compound from light-induced degradation. |

| Inhibitor | Use formulations containing an antioxidant like BHT if available.[5] | Inhibits radical-mediated oxidation of the aldehyde. |

Handling Procedures

When working with this compound, the following steps should be followed to minimize degradation:

-

Inert Atmosphere: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.

-

Dry Solvents and Reagents: Use anhydrous solvents and reagents to prevent hydrolysis of the silyl ether.

-

Minimize Air Exposure: Handle the compound under a stream of inert gas. Use syringe techniques for transferring the liquid.

-

Clean Glassware: Ensure all glassware is thoroughly dried and free of acidic or basic residues.

Experimental Workflow: Purity Assessment by ¹H NMR

Regularly assessing the purity of this compound is crucial. A straightforward method is proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Protocol:

-

Under an inert atmosphere, dissolve a small sample (5-10 mg) of this compound in deuterated chloroform (CDCl₃).

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.

-

Acquire the ¹H NMR spectrum.

-

Analysis:

-

The aldehyde proton should appear as a triplet around δ 9.77 ppm. A decrease in the integration of this signal relative to other protons in the molecule can indicate degradation.

-

The appearance of a broad peak in the baseline may suggest polymerization.

-

The presence of a new peak around δ 11-12 ppm could indicate the formation of the corresponding carboxylic acid due to oxidation.

-

Visualization of Stability and Storage Logic

The following diagram illustrates the key considerations for maintaining the stability of this compound.

Caption: Decision workflow for storage and handling to prevent degradation.

Conclusion

The synthetic utility of this compound is directly proportional to its chemical integrity. By understanding its inherent instabilities, particularly the reactivity of the aldehyde and the sensitivity of the silyl ether, researchers can implement robust storage and handling protocols. Adherence to conditions of low temperature, inert atmosphere, and exclusion of moisture is paramount. Regular analytical checks will further ensure the reliability of experimental outcomes, ultimately contributing to the successful advancement of complex molecule synthesis in drug discovery and development.

References

-

Protecting Groups of Aldehydes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]

-

Protecting Groups. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-[(tert-Butyldimethylsilyl)oxy]butanal | 87184-81-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound (0.2% BHT) | 87184-81-4 [sigmaaldrich.com]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. 4-((tert-Butyldimethylsilyl)oxy)butanal | 87184-81-4 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-(Tert-butyldimethylsilyloxy)butanal

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(tert-butyldimethylsilyloxy)butanal, a valuable bifunctional building block in organic synthesis. The primary focus is on the practical and efficient conversion of 1,4-butanediol through a two-step sequence involving selective protection and subsequent oxidation. An alternative, though less direct, pathway commencing from tetrahydrofuran is also discussed. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies to facilitate informed decision-making in the laboratory.

Introduction

This compound is a key synthetic intermediate possessing both a protected hydroxyl group and a reactive aldehyde functionality. This unique combination allows for sequential chemical transformations, making it a versatile precursor in the synthesis of complex molecules, including pharmaceuticals and natural products. The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the hydroxyl group under a variety of reaction conditions, yet it can be readily removed when desired. The aldehyde group serves as a handle for a wide array of carbon-carbon bond-forming reactions and other functional group interconversions. The judicious choice of starting material and synthetic methodology is paramount for an efficient and scalable synthesis of this important building block.

Primary Synthetic Route: From 1,4-Butanediol

The most direct and widely employed strategy for the synthesis of this compound commences with the readily available and inexpensive starting material, 1,4-butanediol. This approach hinges on two critical transformations: the selective mono-protection of one of the primary hydroxyl groups, followed by the mild oxidation of the remaining hydroxyl group to the corresponding aldehyde.

Part 1: Selective Monoprotection of 1,4-Butanediol

The cornerstone of this synthetic route is the ability to selectively protect only one of the two primary hydroxyl groups in 1,4-butanediol. This selectivity is achieved by leveraging the steric hindrance of the tert-butyldimethylsilyl group. The bulky nature of the TBDMS protecting group favors reaction at one terminus of the diol, with the introduction of the first TBDMS group sterically hindering the approach of a second silylating agent to the other hydroxyl group.

Experimental Protocol: Selective Mono-silylation of 1,4-Butanediol

Materials:

-

1,4-Butanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,4-butanediol (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents).

-

Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(tert-butyldimethylsilyloxy)butan-1-ol.

| Reagent/Solvent | Molar Equiv. | Purpose |

| 1,4-Butanediol | 1.0 | Starting Material |

| TBDMSCl | 1.1 | Silylating Agent |

| Imidazole | 2.5 | Base and Catalyst |

| Anhydrous DMF | - | Solvent |

| Diethyl Ether | - | Extraction Solvent |

| Sat. aq. NaHCO₃ | - | Quenching and Neutralization |

| Brine | - | Washing |

| Anhydrous MgSO₄ | - | Drying Agent |

Table 1. Reagents and their roles in the selective monoprotection of 1,4-butanediol.

Figure 1. Workflow for the selective monoprotection of 1,4-butanediol.

Part 2: Oxidation of 4-(tert-Butyldimethylsilyloxy)butan-1-ol

The second crucial step is the oxidation of the free primary alcohol in 4-(tert-butyldimethylsilyloxy)butan-1-ol to the aldehyde. It is imperative to employ mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reliable methods are available, each with its own advantages and considerations.

Comparative Analysis of Mild Oxidizing Agents

| Oxidizing Agent | Key Features | Considerations |

| Pyridinium Chlorochromate (PCC) | Readily available, effective for primary alcohols to aldehydes.[1][2][3] | Chromium-based reagent, which is toxic and requires careful handling and disposal.[3] |

| Dess-Martin Periodinane (DMP) | Mild, high-yielding, and avoids heavy metals.[4][5][6] The reaction is typically fast at room temperature.[4][6] | Can be shock-sensitive and should be handled with care. |

| Swern Oxidation | High-yielding, avoids heavy metals, and is tolerant of many functional groups.[7][8] | Requires cryogenic temperatures (-78 °C) and generates foul-smelling dimethyl sulfide as a byproduct.[7][8] |

Table 2. Comparison of common mild oxidizing agents for the conversion of primary alcohols to aldehydes.

Experimental Protocol: Dess-Martin Oxidation of 4-(tert-butyldimethylsilyloxy)butan-1-ol

Materials:

-

4-(tert-butyldimethylsilyloxy)butan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(tert-butyldimethylsilyloxy)butan-1-ol (1.0 equivalent) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound is often of sufficient purity for subsequent steps, or can be further purified by flash column chromatography.

Figure 2. General workflow for the oxidation of the protected alcohol to the target aldehyde.

Alternative Synthetic Route: From Tetrahydrofuran (THF)

An alternative, albeit more circuitous, route to this compound begins with the ring-opening of tetrahydrofuran. This strategy is generally less favored due to the multi-step nature and potentially lower overall yields compared to the 1,4-butanediol route.

The initial step involves the cleavage of the ether linkage in THF to generate a 4-halobutanol derivative. For instance, reaction with an acyl halide can yield a 4-halobutyl ester.[9] Subsequent steps would involve:

-

Protection of the resulting hydroxyl group with a TBDMS group.

-

Conversion of the halide to a functional group that can be oxidized to an aldehyde, such as through conversion to an alcohol via hydrolysis of the ester and substitution of the halide.

-

Oxidation of the newly formed alcohol to the aldehyde.

Given the added complexity and number of steps, this route is typically considered only when 1,4-butanediol is unavailable or when specific stereochemistry, not achievable from the diol, is required.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through a two-step sequence starting from 1,4-butanediol. The selective monoprotection of the diol followed by a mild oxidation of the remaining primary alcohol provides a reliable and scalable route to this valuable synthetic intermediate. While alternative pathways exist, such as those originating from tetrahydrofuran, they are generally less direct. The choice of oxidizing agent in the final step should be guided by factors such as substrate compatibility, scalability, and environmental considerations, with Dess-Martin periodinane and Swern oxidation being excellent metal-free options. This guide provides the necessary technical details and rationale to empower researchers in the successful synthesis of this compound for their diverse research and development needs.

References

-

Majee, A., et al. (2015). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. RSC Advances, 5, 104734-104738. [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

-

Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Org. Synth. 2023, 100, 159-185. [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Protection of 4-Hydroxybutanal

Abstract

4-Hydroxybutanal, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its dual reactivity, stemming from the presence of both a hydroxyl and an aldehyde group, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydroxybutanal, with a primary focus on the strategic protection of its functional groups. We will delve into the mechanistic underpinnings of various synthetic and protective strategies, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals. This guide aims to equip the reader with the knowledge to efficiently synthesize and manipulate this valuable synthetic intermediate.

Introduction: The Synthetic Utility of 4-Hydroxybutanal

4-Hydroxybutanal, also known as γ-hydroxybutyraldehyde, is a colorless liquid of significant interest in organic synthesis.[1][2] Its importance lies in its ability to act as a precursor to a variety of valuable compounds, including 1,4-butanediol, a key industrial solvent and monomer, and various pharmaceutical agents.[1][3] The molecule exists in a tautomeric equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran, a feature that must be considered in its synthetic applications.[1] The presence of two distinct functional groups, a primary alcohol and a reactive aldehyde, allows for a wide range of chemical transformations. However, this bifunctionality also necessitates a carefully planned synthetic strategy, often involving the use of protecting groups to achieve selective reactions at one site while the other is masked. This guide will first explore the primary industrial synthesis of 4-hydroxybutanal and then provide a detailed examination of protecting group strategies, which are essential for its effective utilization in multi-step syntheses.

Synthesis of 4-Hydroxybutanal: The Hydroformylation of Allyl Alcohol

The most prevalent industrial method for the synthesis of 4-hydroxybutanal is the hydroformylation of allyl alcohol.[4] This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the allyl alcohol. The reaction is typically catalyzed by rhodium-based complexes and utilizes synthesis gas (a mixture of carbon monoxide and hydrogen).

The Mechanism and Rationale of Hydroformylation

The catalytic cycle of rhodium-catalyzed hydroformylation is a well-studied process. The active catalyst, typically a hydridorhodium complex with phosphine ligands, coordinates to the alkene (allyl alcohol). This is followed by the migratory insertion of the alkene into the rhodium-hydride bond. Subsequent coordination of carbon monoxide and migratory insertion of the resulting alkyl-rhodium species to the carbonyl group leads to an acyl-rhodium complex. Finally, oxidative addition of hydrogen followed by reductive elimination releases the aldehyde product and regenerates the active catalyst.

The choice of catalyst and reaction conditions is critical to maximize the yield of the desired linear product, 4-hydroxybutanal, over its branched isomer, 3-hydroxy-2-methylpropanal. The use of bulky phosphine ligands on the rhodium catalyst generally favors the formation of the linear aldehyde due to steric hindrance.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Allyl Alcohol [5]

-

Materials:

-

Allyl alcohol

-

Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

-

Phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous toluene (solvent)

-

Synthesis gas (1:1 CO/H₂)

-

-

Procedure:

-

In a high-pressure autoclave reactor, dissolve the rhodium catalyst precursor and the phosphine ligand in anhydrous toluene under an inert atmosphere.

-

Seal the reactor and purge several times with synthesis gas.

-

Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 200 psi).

-

Heat the mixture to the reaction temperature (e.g., 80°C) with stirring.

-

Inject allyl alcohol into the reactor.

-

Maintain a constant pressure of synthesis gas and monitor the gas uptake to follow the reaction progress.

-

Once the reaction is complete (no further gas uptake), cool the reactor to room temperature and carefully vent the excess gas.

-

The reaction mixture can be analyzed by gas chromatography to determine the conversion and selectivity. The product, 4-hydroxybutanal, can be purified by distillation or aqueous extraction.[3][5]

-

Table 1: Comparison of Hydroformylation Conditions and Outcomes

| Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | n:iso Ratio (4-HBA:isomer) | Yield of 4-HBA (%) | Reference |

| Rh(CO)₂(acac)/PPh₃ | Toluene | 80 | 200 | ~3:1 | ~70-80 | [5] |

| Rh complex with bidentate phosphine | Toluene | 60-100 | 500-1000 | >10:1 | >90 | Patent Literature |

Note: The n:iso ratio refers to the ratio of the linear aldehyde (normal) to the branched aldehyde (iso).

The Crucial Role of Protecting Groups in the Chemistry of 4-Hydroxybutanal

To harness the full synthetic potential of 4-hydroxybutanal, it is often necessary to selectively react one functional group while the other is temporarily masked. This is achieved through the use of protecting groups.[6] An ideal protecting group should be easy to introduce in high yield, stable to the conditions of the subsequent reaction, and readily removable in high yield without affecting other functional groups in the molecule.

Orthogonal Protection: A Strategy for Bifunctional Molecules

For a molecule like 4-hydroxybutanal with two different functional groups, the concept of orthogonal protection is particularly powerful.[6][7] This strategy involves using protecting groups for the different functional groups that can be removed under distinct conditions. For example, one might use an acid-labile protecting group for the hydroxyl group and a base-labile protecting group for the aldehyde. This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.

Diagram 1: Orthogonal Protection Strategy for 4-Hydroxybutanal

Caption: A flowchart illustrating the concept of orthogonal protection for 4-hydroxybutanal.

Protection of the Hydroxyl Group

The primary hydroxyl group in 4-hydroxybutanal can be protected using a variety of methods, with silyl ethers being one of the most common and versatile choices.

Silyl Ethers: A Versatile Protecting Group

Silyl ethers are formed by reacting the alcohol with a silyl halide, typically a silyl chloride, in the presence of a base. The stability of the silyl ether is largely dependent on the steric bulk of the substituents on the silicon atom.

Table 2: Common Silyl Ethers for Alcohol Protection

| Silyl Group | Abbreviation | Reagent | Stability to Acid | Stability to Base |

| Trimethylsilyl | TMS | TMSCl | Low | Low |

| Triethylsilyl | TES | TESCl | Moderate | Moderate |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl | High | High |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High | High |

| Triisopropylsilyl | TIPS | TIPSCl | Very High | Very High |

For most applications involving multi-step synthesis, the robust tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its stability under a wide range of non-acidic conditions.

Experimental Protocol: Synthesis of 4-(tert-Butyldimethylsilyloxy)butanal [8]

-

Materials:

-

4-Hydroxybutanal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 4-hydroxybutanal (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel.

-

Deprotection of Silyl Ethers

Silyl ethers are typically removed under acidic conditions or by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluorine bond.

Experimental Protocol: Deprotection of this compound [9]

-

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the silyl-protected butanal in THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction mixture and monitor by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-hydroxybutanal by column chromatography if necessary.

-

Protection of the Aldehyde Group

The aldehyde functional group is highly reactive towards nucleophiles and reducing agents. A common and effective way to protect it is by converting it into an acetal.

Cyclic Acetals: Stable and Reliable Protection

Cyclic acetals, formed by the reaction of the aldehyde with a diol in the presence of an acid catalyst, are particularly stable. Ethylene glycol is a commonly used diol, forming a 1,3-dioxolane ring.

Diagram 2: Acetal Protection of an Aldehyde

Caption: General reaction scheme for the formation of a cyclic acetal.

Experimental Protocol: Synthesis of 4-Hydroxybutanal Ethylene Acetal [10]

-

Materials:

-

4-Hydroxybutanal

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Toluene or benzene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-hydroxybutanal, ethylene glycol (1.2 eq), and a catalytic amount of PTSA in toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

-

Monitor the reaction by TLC until all the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Deprotection of Acetals

Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[11]

Experimental Protocol: Hydrolysis of 4-Hydroxybutanal Ethylene Acetal [11]

-

Materials:

-

4-Hydroxybutanal ethylene acetal

-

Acetone-water mixture (e.g., 10:1)

-

Dilute hydrochloric acid or other acid catalyst

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the acetal in an acetone-water mixture.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the 4-hydroxybutanal if necessary.

-

Conclusion

4-Hydroxybutanal is a valuable and versatile building block in modern organic synthesis. Its efficient synthesis via the hydroformylation of allyl alcohol provides a reliable source of this important intermediate. However, the key to unlocking its full synthetic potential lies in the strategic use of protecting groups. By employing robust and orthogonal protection strategies, such as the use of silyl ethers for the hydroxyl group and cyclic acetals for the aldehyde, chemists can achieve highly selective transformations at either functional group. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the pharmaceutical and chemical industries, enabling the efficient and creative use of 4-hydroxybutanal in the synthesis of complex and valuable molecules.

References

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybutanal. Retrieved January 17, 2026, from [Link]

- Meng, Q., & Wang, Y. (2011). A theoretical model study on the cyclic reaction of 4-hydroxybutanal catalyzed by Brønsted acid. Journal of Molecular Modeling, 17(10), 2565–2575.

- Ohashi, Y., Wada, M., & Takeda, T. (1995). Asymmetric Synthesis of Thietanose. Chemical and Pharmaceutical Bulletin, 43(7), 1232-1235.

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 17, 2026, from [Link]

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

-

Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN114149312A - Preparation method of 4-hydroxybutanal.

- Sarma, B. K., et al. (2008). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Asian Journal of Chemistry, 20(8), 6447-6450.

- Boruah, A., et al. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(8), 1918-1920.

-

Organic Syntheses. (n.d.). Acetal. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxybutanal. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020, April 27). [Chemistry] When 4-hydroxybutanal is treated with methanol in the presence of an acid catalyst, 2-me. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase. Retrieved January 17, 2026, from [Link]

- Gelest. (n.d.). Deprotection of Silyl Ethers.

-

YouTube. (2020, July 18). Acetal Hydrolysis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane?. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). 82. Retrieved January 17, 2026, from [Link]

-

YouTube. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK!. Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]

- 2. CAS 25714-71-0: 4-Hydroxybutanal | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]

- 5. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the TBDMS Protection of Primary Alcohols: Strategy and Application

In the landscape of multi-step organic synthesis, particularly within pharmaceutical development, the judicious use of protecting groups is a cornerstone of success.[1] Among the arsenal available to chemists, the tert-butyldimethylsilyl (TBDMS or TBS) ether stands out as a versatile and robust guardian for hydroxyl groups.[1] Its popularity is rooted in a finely tuned balance: ease of installation, substantial stability across a wide range of reaction conditions, and the availability of mild, selective methods for its removal.[2][3] This guide offers an in-depth exploration of the TBDMS group for the selective protection of primary alcohols, detailing the underlying mechanisms, field-proven protocols, and strategic considerations for its application.

The TBDMS Group: A Profile in Steric Hindrance and Stability

The defining characteristic of the TBDMS group is the significant steric bulk imparted by the tert-butyl substituent on the silicon atom.[4] This steric hindrance is the primary determinant of its reactivity and stability profile, distinguishing it sharply from smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][4] While TMS ethers are often too labile for multi-step syntheses, TBDMS ethers offer a significant upgrade in stability.[4][5] The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group, a direct consequence of the steric shield impeding the approach of nucleophiles or protons to the silicon-oxygen bond.[1][5]

This enhanced stability allows TBDMS-protected alcohols to withstand a broad spectrum of non-acidic reagents, including organometallic reagents (e.g., Grignards, organolithiums), many oxidizing and reducing agents, and basic conditions.[3]

| Property | tert-Butyldimethylsilyl Chloride (TBDMSCl) |

| Molecular Formula | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol [4] |

| Appearance | White solid[4] |

| Melting Point | 86-89 °C[4] |

| Boiling Point | 124-126 °C |

| Key Feature | High steric hindrance leading to enhanced stability and selectivity.[4] |

Mechanism of Protection: The Role of Imidazole

The standard and most reliable method for the silylation of alcohols, known as the Corey protocol, employs TBDMSCl in the presence of imidazole as a base, typically in a solvent like dimethylformamide (DMF).[2][5] The reaction proceeds via a nucleophilic substitution at the silicon center.[2] Imidazole plays a crucial dual role: it deprotonates the alcohol to generate a more nucleophilic alkoxide and, more importantly, it can activate the TBDMSCl by forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate.[2][6] This intermediate is a much more potent silylating agent than TBDMSCl itself, facilitating the efficient transfer of the TBDMS group to the alcohol.[5][6]

Sources

Silyl Ethers in Organic Synthesis: A Comprehensive Technical Guide

Abstract

Silyl ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis.[1][2] Their strategic application allows for the selective masking of alcohol reactivity, enabling complex molecular transformations elsewhere in a molecule without undesired side reactions.[2][3] This guide provides an in-depth analysis of the core principles governing the formation, stability, and cleavage of silyl ethers. Beyond their traditional role, we will explore their expanding utility in advanced synthetic methodologies, including cross-coupling reactions and as directing groups, providing researchers, scientists, and drug development professionals with a comprehensive resource grounded in mechanistic understanding and practical application.

The Silyl Ether: A Tunable Mask for the Hydroxyl Group

The hydroxyl group is a cornerstone of organic chemistry, yet its reactivity—both as a nucleophile and a mild acid—can be a significant challenge in multi-step synthesis.[4][5] Silyl ethers, with the general structure R₃Si-O-R', temporarily replace the active hydrogen of an alcohol, rendering it inert to a vast array of reaction conditions such as organometallic reagents, strong bases, and many oxidants.[5][6]

The power of silyl ethers lies in their tunability. By altering the steric bulk and electronic properties of the substituents on the silicon atom (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS)), chemists can precisely control the stability of the protecting group.[7][8] This allows for the development of sophisticated, orthogonal protection strategies where multiple silyl ethers within the same molecule can be removed selectively.[9][10]

Formation of Silyl Ethers: Mechanism and Methodology

The formation of a silyl ether, or silylation, is typically an efficient process involving the reaction of an alcohol with a silyl halide (e.g., R₃SiCl) or silyl triflate (R₃SiOTf) in the presence of a base.[4][10]

The Sₙ2-like Mechanism at Silicon

The most widely accepted mechanism for silylation with silyl chlorides proceeds via a nucleophilic substitution at the silicon center.[11] The reaction is facilitated by a base, which plays a dual role: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the acidic byproduct (e.g., HCl).[11]

A highly reliable method is the Corey protocol , which employs imidazole as the base in a solvent like dimethylformamide (DMF).[10][12] Imidazole is believed to first react with the silyl chloride to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.[11][12]

Caption: General mechanism for silyl ether formation via the Corey protocol.

Experimental Protocol: TBS Protection of a Primary Alcohol

This protocol describes a standard procedure for protecting a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl).

Materials:

-

Substrate (primary alcohol, 1.0 mmol)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.2 mmol, 1.2 eq)

-

Imidazole (2.5 mmol, 2.5 eq)

-

Anhydrous Dimethylformamide (DMF, 5 mL)

-

Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar), add imidazole (2.5 mmol).

-

Stir the mixture at room temperature until the imidazole has completely dissolved.

-

Add TBSCl (1.2 mmol) in one portion.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 10 mL) to remove DMF and excess reagents.

-

Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.

Stability and Selective Cleavage: The Key to Orthogonal Synthesis

The utility of silyl ethers is defined by their differential stability, which is primarily governed by the steric hindrance around the silicon atom.[7][9] This property is the foundation for selective deprotection, a critical strategy in the synthesis of complex molecules with multiple hydroxyl groups.[10]

Hierarchy of Stability

A well-established hierarchy of stability exists for common silyl ethers, which dictates their selective removal under specific conditions.[4][7] In general, bulkier substituents on the silicon atom increase the ether's resistance to both acidic and basic hydrolysis.[7][10]

| Silyl Group | Abbreviation | Relative Stability in Acid[10] | Relative Stability in Base[10] | Common Deprotection Reagents |

| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃/MeOH, H₂O |

| Triethylsilyl | TES | 64 | 10-100 | PPTS, mild acid[9] |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | TBAF, CSA, HF-Pyridine |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF (slower), HF-Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | TBAF (slowest), HF-Pyridine |

Relative stability values are approximate and can vary based on the substrate and reaction conditions.

Deprotection Methodologies

The cleavage of silyl ethers can be broadly categorized into three main types: fluoride-based, acid-mediated, and base-mediated methods.[9]

-

Fluoride-Mediated Cleavage: This is the most common and effective method for cleaving most silyl ethers.[2] The high affinity of fluoride for silicon (the Si-F bond is one of the strongest single bonds) is the driving force for the reaction.[12] Tetra-n-butylammonium fluoride (TBAF) is the most frequently used reagent.[13] The reaction is thought to proceed through a hypervalent pentacoordinate silicon intermediate.[6][10]

-

Acid-Mediated Cleavage: Acidic conditions are particularly useful for selectively removing more labile silyl ethers in the presence of more robust ones.[9][10] For example, a TMS or TES group can often be cleaved without affecting a TBS or TIPS group.[9] Common reagents include acetic acid (AcOH) in THF/H₂O, pyridinium p-toluenesulfonate (PPTS), and camphorsulfonic acid (CSA).[9][10]

-

Base-Mediated Cleavage: While less common, basic conditions can be used to cleave less hindered silyl ethers. A mild method for TMS ether cleavage is potassium carbonate in methanol.

Caption: Workflow for orthogonal deprotection of TES and TBS ethers.

Experimental Protocol: Selective Deprotection of a TES Ether

This protocol describes the selective removal of a Triethylsilyl (TES) ether in the presence of a more robust tert-Butyldimethylsilyl (TBS) ether.[9]

Materials:

-

Substrate with both TES and TBS ethers (1.0 mmol)

-

Pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%)

-

Methanol/Dichloromethane (10:1 mixture, 10 mL)

-

Triethylamine, Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄

Procedure:

-

Dissolve the dual-protected substrate (1.0 mmol) in a 10:1 mixture of methanol and dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add PPTS (0.1 mmol) to the solution.

-

Stir the reaction at 0 °C, monitoring carefully by TLC for the selective disappearance of the starting material corresponding to the TES ether.

-

Once TLC indicates complete consumption of the TES-protected alcohol, quench the reaction by adding a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Dilute the residue with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to isolate the alcohol product, with the TBS ether still intact.[9]

Beyond Protection: The Expanding Role of Silyl Groups

While indispensable as protecting groups, the utility of silicon-containing moieties extends far beyond this classical role. Silyl ethers and related organosilanes are key participants in a variety of modern synthetic transformations.

The Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms C-C bonds between organosilanes and organic halides or pseudohalides.[14][15] A crucial step in the mechanism is the activation of the organosilane, which is necessary to polarize the C-Si bond and facilitate transmetalation.[14] This activation is typically achieved using a fluoride source (like TBAF) or a base, which generates a reactive pentavalent silicon intermediate.[14][15]

The Hiyama-Denmark coupling is a notable variant that uses organosilanols or their corresponding silanolates, circumventing the need for an external fluoride activator.[16] This modification is advantageous as it tolerates silyl-protecting groups elsewhere in the molecule.[16]

Caption: Simplified catalytic cycle of the Hiyama cross-coupling reaction.

Silyl Ethers as Directing Groups and Precursors

The oxygen atom of a silyl ether can act as a Lewis basic site to direct metallation or other reactions to a specific position. Furthermore, silyl ethers are versatile precursors to other functional groups. For instance, silyl enol ethers, formed from ketones or aldehydes, are crucial intermediates in carbon-carbon bond-forming reactions, serving as enolate surrogates under neutral or mildly acidic conditions.[3][17]

Conclusion

From their foundational role as tunable and reliable protecting groups to their active participation in powerful C-C bond-forming reactions, silyl ethers are a testament to the versatility of organosilicon chemistry. Their predictable stability hierarchy and diverse cleavage methods allow for intricate and selective manipulations in complex synthetic routes.[7][10] As synthetic chemistry continues to advance, the role of the humble silyl ether will undoubtedly continue to expand, enabling the construction of ever-more complex and vital molecules for medicine and materials science.

References

-

Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Gelest. Retrieved January 17, 2026, from [Link]

-

Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Hiyama coupling. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Silyl ether. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). De Gruyter. Retrieved January 17, 2026, from [Link]

-

Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Silyl enol ether. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Recent Advances in Silyl Protection of Alcohols. (2013). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

-

A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. (2015). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Silyl Ethers Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Silyl Ether Protecting Groups: Videos & Practice Problems. (2022). Pearson. Retrieved January 17, 2026, from [Link]

-

16: Silylethers. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Protecting Groups. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025). ZM Silane Limited. Retrieved January 17, 2026, from [Link]

-

Protecting Groups List. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. nbinno.com [nbinno.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hiyama Coupling [organic-chemistry.org]

- 15. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 16. Hiyama-Denmark Coupling [organic-chemistry.org]

- 17. Silyl enol ether - Wikipedia [en.wikipedia.org]

The Physical Chemistry of Aldehyde Protection: A Technical Guide for the Synthetic Chemist

Abstract